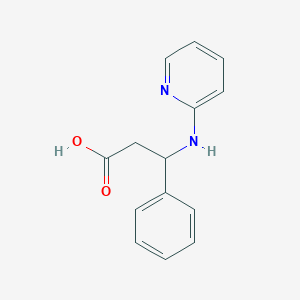

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid

Overview

Description

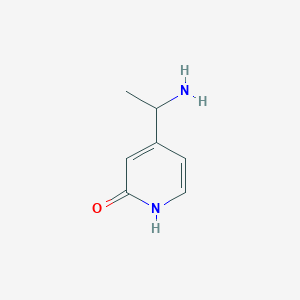

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is a chemical compound with the molecular formula C8H10N2O2 . It is commonly used as a ligand to make coordination polymers . It can also be used in the preparation of Dabigatran etexilate derivatives .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-Aminopyridine and Butyl acrylate . It may also be used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH .Molecular Structure Analysis

The molecular weight of this compound is 166.18 . The molecular structure can be represented by the SMILES stringOC(=O)CCc1cccnc1 . Chemical Reactions Analysis

This compound can participate in the hydrothermal synthesis of coordination polymers . It can also act as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+ for the fluorescence enhancement in sol-gels .Physical And Chemical Properties Analysis

The melting point of this compound is 139°C, and its predicted boiling point is 389.4±22.0 °C . It has a density of 1.280 and is soluble in methanol .Scientific Research Applications

Synthesis and Organic Chemistry Applications

One of the primary applications of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid derivatives is in the field of organic synthesis. For instance, these compounds have been utilized in the preparation of new β-lactams through cycloaddition reactions, showcasing their role as key intermediates in synthesizing monocyclic-2-azetidinones. Such processes are crucial for developing pharmaceuticals and biologically active molecules (Behzadi, Saidi, Islami, & Khabazzadeh, 2015). Similarly, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates have led to various acyclic and heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Sokolov & Aksinenko, 2010).

Photophysical Properties and Materials Science

The study of photophysical properties and the development of functional materials represent another significant area of application. For example, derivatives of this compound have been investigated for their potential in dye-sensitized solar cells (DSSCs). These studies explore how modifications to the molecule can affect the performance of DSSCs, providing insights into the design of more efficient energy conversion devices (Bagheri, Dehghani, & Afrooz, 2015).

Pharmaceutical Research

In pharmaceutical research, compounds related to this compound have been synthesized as potential anti-inflammatory agents. The exploration of structure-activity relationships in this context underscores the compound's relevance in designing new therapeutics with improved efficacy and reduced side effects (Hino, Nakamura, Nagai, Uno, & Nishimura, 1983).

Molecular Reporters and Sensing Applications

Furthermore, the synthesis and characterization of derivatives featuring electron transfer and charge transfer mechanisms offer a foundation for developing novel molecular reporters. These compounds can serve as efficient multimodal signaling entities for detecting chemical analytes, highlighting their potential in sensing technologies (Rurack & Bricks, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is the enzyme thrombin . Thrombin plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound can prevent the formation of blood clots .

Mode of Action

This compound acts as a direct thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of blood clot formation .

Biochemical Pathways

The action of this compound primarily affects the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby interrupting the formation of a stable fibrin clot . This can have downstream effects on other processes that depend on clot formation, such as wound healing and inflammation .

Pharmacokinetics

As a small molecule, it is likely to be well absorbed after oral administration . Its distribution, metabolism, and excretion would need to be studied further to fully understand its ADME properties .

Result of Action

The primary result of the action of this compound is an anticoagulant effect . By inhibiting thrombin, it reduces the risk of blood clot formation . This can be beneficial in conditions where there is a high risk of clot formation, such as atrial fibrillation or deep vein thrombosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and affect its action .

properties

IUPAC Name |

3-phenyl-3-(pyridin-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-9,12H,10H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMERVCBNHVDTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718290 | |

| Record name | 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1135400-24-6 | |

| Record name | 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)